molecular formula C8H3F4NO B062466 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate CAS No. 190774-54-0

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B062466
CAS No.: 190774-54-0
M. Wt: 205.11 g/mol
InChI Key: MNANIHSTOUUFNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

4-Fluoro-2-(trifluoromethyl)aniline+Phosgene4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride\text{4-Fluoro-2-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Fluoro-2-(trifluoromethyl)aniline+Phosgene→4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride

Industrial production methods may involve the use of alternative reagents and catalysts to improve yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with amines to form ureas and related compounds. For example:

    4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+AmineUrea derivative\text{this compound} + \text{Amine} \rightarrow \text{Urea derivative} 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Amine→Urea derivative

  • Addition Reactions: : It can react with alcohols to form carbamates.

    4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+AlcoholCarbamate\text{this compound} + \text{Alcohol} \rightarrow \text{Carbamate} 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Alcohol→Carbamate

Common reagents used in these reactions include primary and secondary amines, as well as alcohols. The major products formed from these reactions are urea derivatives and carbamates .

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart high reactivity and stability to the compound. Similar compounds include:

These similar compounds highlight the unique properties of this compound, making it a valuable reagent in various scientific and industrial applications.

Biological Activity

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize the current understanding of its biological activity, supported by case studies, research findings, and data tables.

This compound has the molecular formula C8H3F4NOC_8H_3F_4NO and is characterized by its unique trifluoromethyl and fluoro substituents that enhance its reactivity and biological properties. The presence of these fluorinated groups often correlates with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study focused on a series of fluoro- and trifluoromethyl-substituted compounds demonstrated that those with structural similarities to this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 64 µg/mL, indicating a strong potential for development as antibacterial agents .

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Fluorosalicylanilide Derivative 10.25S. aureus
Fluorosalicylanilide Derivative 20.5E. coli
Fluorosalicylanilide Derivative 31MRSA

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound's selectivity index indicates its potential for targeted therapy with reduced side effects compared to conventional chemotherapeutics.

Case Study: Cytotoxicity Assessment

A comparative study assessed the cytotoxicity of several fluorinated derivatives against Vero cells, revealing that compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Table 2: Cytotoxicity Data

Compound NameIC50 (µg/mL)Cell Line
This compoundTBDVero Cells
Fluorosalicylanilide Derivative<1Cancer Cell Line A
Fluorosalicylanilide Derivative<10Cancer Cell Line B

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target pathogens and cancer cells. Mechanisms include:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

Properties

IUPAC Name

4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANIHSTOUUFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369880
Record name 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-54-0
Record name 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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